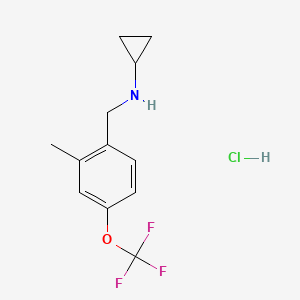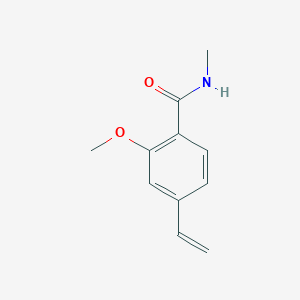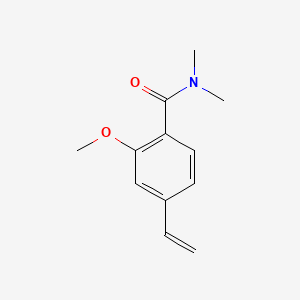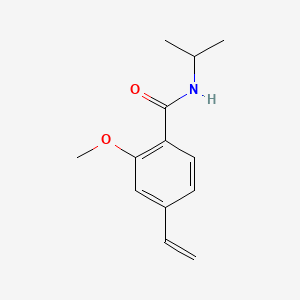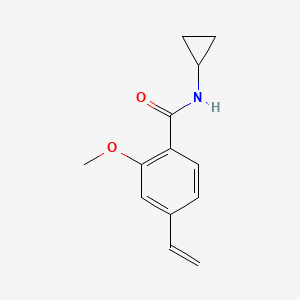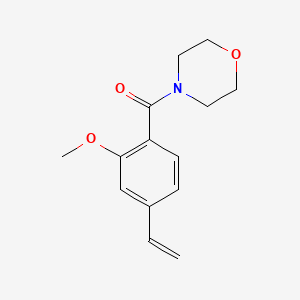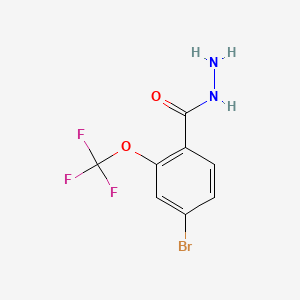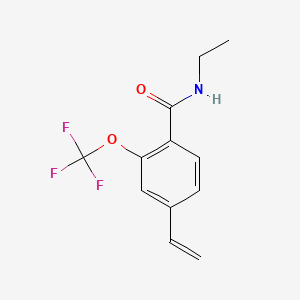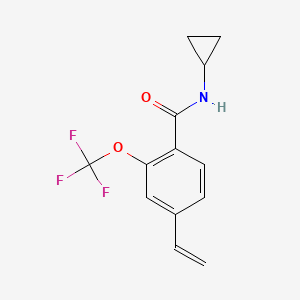
(2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone is an organic compound that features both a methoxy group and a vinyl group attached to a phenyl ring, along with a piperidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-vinylphenol and piperidine.
Reaction Conditions: The phenol is first converted to its corresponding methanone derivative through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Final Product: The resulting intermediate is then reacted with piperidine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methanone group can be reduced to a methanol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Methanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine moiety.
Materials Science: The vinyl group allows for polymerization, making it useful in the development of novel polymers with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety is known to interact with various neurotransmitter receptors, potentially affecting neurological pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-4-vinylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
(2-Methoxy-4-vinylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
(2-Methoxy-4-vinylphenyl)(piperidin-1-yl)methanone is unique due to the combination of the methoxy, vinyl, and piperidine groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring is particularly significant in medicinal chemistry for its role in modulating neurological functions.
Properties
IUPAC Name |
(4-ethenyl-2-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-12-7-8-13(14(11-12)18-2)15(17)16-9-5-4-6-10-16/h3,7-8,11H,1,4-6,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHDEFMHVAGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
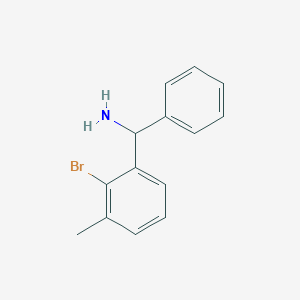
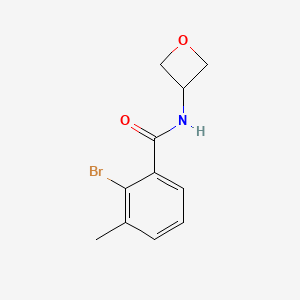
![2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B8199715.png)
